Dimethyl sulfomycinamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13N3O6S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[2-(2-acetyl-1,3-oxazol-4-yl)-6-methoxycarbonylpyridin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H13N3O6S/c1-8(21)14-19-11(6-26-14)13-9(4-5-10(18-13)16(22)24-2)15-20-12(7-27-15)17(23)25-3/h4-7H,1-3H3 |
InChI Key |
IXDVGOTYCVPBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CO1)C2=C(C=CC(=N2)C(=O)OC)C3=NC(=CS3)C(=O)OC |
Synonyms |
dimethyl sulfomycinamate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for Dimethyl Sulfomycinamate
Total Synthesis Approaches to the Dimethyl Sulfomycinamate Core Structure
The total synthesis of this compound has been accomplished through distinct and innovative approaches. These strategies primarily revolve around the construction of the central 2,3,6-trisubstituted pyridine (B92270) ring and the sequential or convergent attachment of the requisite heterocyclic moieties.
Kelly's Pioneering Synthesis: Palladium-Catalyzed Coupling Reactions for Heterobiaryl Bond Formation
A key feature of Kelly's synthesis is the strategic use of a doubly activated pyridine ring to control the regioselectivity of the coupling reactions. nih.govfigshare.com The pyridine building block was designed with two different leaving groups at the 2- and 3-positions, specifically bromine and triflate, to allow for selective, sequential palladium-catalyzed couplings. acs.org This differential reactivity is crucial for the controlled introduction of the thiazole (B1198619) and oxazole (B20620) fragments. The synthesis started with 6-amino-2-picoline, which was converted to the corresponding acetamide. acs.org
The versatility of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, was instrumental in this strategy. acs.org The different electronic and steric environments of the C2 and C3 positions of the pyridine ring, further influenced by the nature of the leaving groups, enabled the selective formation of the C-C bonds linking the heterocyclic systems. acs.org
Table 1: Key Palladium-Catalyzed Coupling Reactions in Kelly's Synthesis
| Coupling Partners | Catalyst/Reagents | Bond Formed | Reference |
|---|---|---|---|
| Pyridine-triflate and Oxazole-stannane | Pd(PPh₃)₄ | Pyridine-Oxazole | acs.org |
This table is a simplified representation of the complex coupling strategies employed.
The construction of the oxazole ring itself was another critical aspect of Kelly's synthesis. nih.govfigshare.com The oxazole moiety was formed through a condensation reaction between a bromo ketone (bromo ketone 69) and an amide (amide 28). acs.orgnih.govfigshare.com This classic approach to oxazole synthesis, often referred to as the Robinson-Gabriel synthesis or a related cyclocondensation, involves the formation of an oxazoline (B21484) intermediate which is subsequently oxidized or dehydrated to the aromatic oxazole. The challenge in this step lies in the preparation of the functionalized precursors and their successful cyclization without compromising other sensitive functional groups within the molecule. acs.org Kelly's work also involved the first preparation of oxazole triflates, which served as versatile coupling partners in the palladium-catalyzed reactions. acs.orgnih.gov
Multi-Component Heteroannulation Reactions in Pyridine Synthesis
An alternative and highly efficient approach to the this compound core involves the use of multi-component reactions to construct the central pyridine ring. These methods are attractive due to their atom economy and the ability to generate molecular complexity in a single step.
The Bohlmann-Rahtz pyridine synthesis has emerged as a powerful tool for the construction of polysubstituted pyridines. acs.orgnih.govcardiff.ac.uk This reaction traditionally involves the condensation of an enamine with an ethynyl (B1212043) ketone. mdpi.com The synthesis of this compound has been achieved in 13 steps utilizing a Bohlmann-Rahtz heteroannulation of a 1-(oxazol-4-yl)enamine. acs.orgnih.govacs.org This strategy allows for the direct installation of the oxazole moiety as part of one of the reactants for the pyridine ring formation.
Modifications and improvements to the classical Bohlmann-Rahtz conditions, such as the use of Lewis acid catalysts like ytterbium(III) trifluoromethanesulfonate (B1224126) and zinc(II) bromide, have been developed to facilitate the reaction under milder conditions and improve yields. cardiff.ac.ukresearchgate.net These variations have expanded the scope and applicability of the Bohlmann-Rahtz reaction in the synthesis of complex heterocyclic natural products. cardiff.ac.uk The reaction proceeds with total regiocontrol, which is a significant advantage for the synthesis of a specific isomer like this compound. acs.orgnih.govacs.org
Table 2: Comparison of Bohlmann-Rahtz Conditions for Pyridine Synthesis
| Catalyst/Conditions | Key Advantage | Reference |
|---|---|---|
| High Temperature (Forcing Conditions) | Traditional method | mdpi.com |
| Lewis Acids (e.g., Yb(OTf)₃, ZnBr₂) | Milder reaction conditions, improved yields | researchgate.net |
| Microwave Irradiation | Rapid synthesis | cardiff.ac.uk |
This one-pot procedure is highly efficient as it avoids the isolation of the enamine intermediate. organic-chemistry.org The reaction proceeds with complete regioselectivity, ensuring the formation of the desired 2,3,6-trisubstituted pyridine skeleton. cardiff.ac.ukorganic-chemistry.org The development of acid-free conditions for this three-component reaction further enhances its utility and compatibility with sensitive substrates. organic-chemistry.org
Regiocontrol and Stereoselectivity in Heteroannulation
Another synthetic approach focuses on building the molecule through sequential coupling reactions, where regioselectivity is governed by the differential reactivity of functional groups on the pyridine core. acs.org For instance, a pyridine building block with distinct leaving groups, such as bromine and triflate at the 2- and 3-positions, allows for selective palladium-catalyzed coupling reactions. acs.org This method enables the controlled, stepwise addition of the thiazole and oxazole moieties. The coupling between a doubly activated pyridine and a thiazole unit has been shown to proceed with high selectivity. acs.orgnih.gov
The formation of the oxazole ring itself is another critical heteroannulation step. One successful method involves the condensation of a bromo ketone with an amide. acs.orgnih.gov Specifically, the bromo ketone intermediate can be condensed with methacrylamide (B166291) to smoothly afford the desired oxazole moiety. acs.org
Functional Group Interconversions and Advanced Protecting Group Strategies in Synthesis
The synthesis of this compound is a testament to the strategic use of functional group interconversions and robust protecting groups. In one synthetic route, a key building block, 2-methyl-4-[2-(trimethylsilyl)ethoxy-methoxymethyl]thiazole, utilizes a SEM (2-(trimethylsilyl)ethoxymethyl) group to protect a hydroxyl function. acs.org This protecting group is stable through several reaction steps, including lithiation and condensation with a Weinreb amide, before being cleaved under acidic conditions to reveal the necessary alcohol for subsequent cyclization. acs.org
The transformation of an alkene into a required functional group for coupling is another critical interconversion. Oxidative cleavage of an olefin using osmium tetroxide (OsO₄) and sodium periodate (B1199274) (NaIO₄) has been effectively used to furnish a key intermediate ready for coupling with the thiazole moiety. acs.org
The management of reactive sites on the central pyridine ring is crucial. Syntheses have employed a doubly activated pyridine intermediate, functionalized with groups like bromine and triflate, to direct subsequent coupling reactions selectively. acs.orgnih.govcolab.ws This strategy allows for the sequential and controlled introduction of the other heterocyclic components. Furthermore, the conversion of a cyclized oxazoline to the final thiazole ring has been accomplished through a thionation step using hydrogen sulfide, followed by oxidation with activated manganese dioxide, often facilitated by microwave irradiation. acs.org
Development of Efficient and Environmentally Benign Synthetic Routes
Modern synthetic efforts increasingly prioritize efficiency and environmental sustainability, focusing on reducing step counts and employing safer reagents.
One-Pot Methodologies and Reaction Cascade Development
The development of one-pot reactions and reaction cascades significantly enhances the efficiency of synthesizing complex molecules like this compound. The Bohlmann-Rahtz pyridine synthesis has been adapted into a one-pot, three-component heteroannulation reaction. researchgate.net This method combines an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent to produce polysubstituted pyridines with total regiocontrol under mild conditions, eliminating the need for an additional acid catalyst. researchgate.net This approach has been directly applied to the synthesis of this compound. researchgate.net
Further advancements include tandem processes that combine multiple transformations in a single pot. cardiff.ac.uk For instance, a tandem oxidation-heteroannulation process allows for the synthesis of pyridines directly from propargylic alcohols. cardiff.ac.uk While not all of these advanced one-pot methods have been explicitly detailed for the final this compound structure, they represent the forefront of efficient heterocyclic synthesis applicable to this class of compounds. The biosynthetic pathway of the parent compound, sulfomycin (B1257148), itself is a model of efficiency, involving a two-stage process where a dehydrogenase heterotrimer and two distinct YcaO proteins install five azole heterocycles into the peptide backbone. nih.govacs.org
Catalyst Development and Optimization for Key Transformations
Catalysis is fundamental to the efficient synthesis of this compound, particularly in the formation of heterobiaryl bonds. acs.org Palladium-catalyzed cross-coupling reactions are versatile and have been extensively used. acs.orgnih.govcolab.ws The selective coupling of a thiazole unit to a doubly activated pyridine triflate, for example, is a key transformation catalyzed by palladium complexes. acs.org
In the development of more environmentally friendly routes, sulfamic acid has emerged as a promising solid acid catalyst. mpbio.com It is effective in various organic transformations, including the synthesis of amides from ketoximes and the preparation of polysubstituted quinolines. mpbio.com While direct application in the published total syntheses of this compound isn't specified, its role as a green, heterogeneous catalyst in related condensation and cyclization reactions suggests its potential for future, optimized synthetic routes. mpbio.com Zinc(II) bromide has also been described as a catalyst for facilitating the Bohlmann-Rahtz reaction, enabling rapid Michael addition-cyclodehydration in a single step. cardiff.ac.uk
Analytical and Spectroscopic Characterization in Synthetic Verification
The structural verification of synthetic intermediates and the final this compound product relies on a combination of analytical and spectroscopic techniques. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of key intermediates. For example, the ¹H NMR spectrum of 2-(4-Methoxyphenyl)-4-(2-pyridyl)oxazole, a related structural motif, shows characteristic signals for the aromatic protons and the methoxy (B1213986) group. acs.org
Biosynthetic Considerations and Enzymatic Transformation Studies
Proposed Biosynthetic Pathways of the Parent Sulfomycin (B1257148) Antibiotics (General Thiopeptides)
The biosynthesis of sulfomycin, like other thiopeptides, begins with the ribosomal synthesis of a precursor peptide. nih.gov This precursor is a small protein consisting of two key regions: an N-terminal "leader peptide" and a C-terminal "core peptide". The leader peptide functions as a recognition sequence, guiding the biosynthetic enzymes to the core peptide, which is the segment that will be modified into the final antibiotic. acs.org
The genetic instructions for the precursor peptide and the modifying enzymes are located together in the bacterial genome in a contiguous region known as a biosynthetic gene cluster (BGC). nih.govyoutube.com Bioinformatic analyses have successfully identified the putative BGC for sulfomycin. nih.gov The general thiopeptide pathway, which sulfomycin biosynthesis follows, involves a series of highly orchestrated enzymatic steps to construct the molecule's characteristic features, including a nitrogen-containing six-membered ring (such as a pyridine), multiple thiazole (B1198619) (or oxazole) rings, and dehydroamino acid residues. nih.govpnas.org
Isotopic labeling studies have been instrumental in elucidating the origins of the atoms within the sulfomycin structure, confirming that the complex scaffold is built from proteinogenic amino acids. acs.org For instance, studies have shown how amino acids like cysteine, serine, and threonine are incorporated and transformed to form the heterocyclic and dehydrated moieties of the final structure. acs.org
Enzymatic Cleavage and Derivatization Yielding Dimethyl Sulfomycinamate
This compound is not a direct product of the sulfomycin biosynthetic pathway, nor is it generated by a known enzymatic cleavage or derivatization process in nature. Instead, it is a well-characterized chemical artifact derived from the parent antibiotic, sulfomycin I. nih.govnih.gov
Scientific literature describes the formation of this compound through the process of methanolysis. nih.govnih.gov This chemical reaction involves the cleavage of the complex sulfomycin I structure in the presence of methanol, which breaks down the macrocycle and yields the stable, smaller oxazole-thiazole-pyridine fragment known as this compound. nih.govnih.gov Its structure was confirmed through total chemical synthesis, which also clarified the arrangement of the heterocyclic components that originate from the parent antibiotic's core. nih.gov
Therefore, while the biosynthetic machinery described above is responsible for creating the complex heterocyclic systems present within this compound, the compound itself is the result of a laboratory-based chemical degradation rather than a specific enzymatic transformation.
Structural Modifications and Analogues of Dimethyl Sulfomycinamate
Design and Synthesis of Novel Dimethyl Sulfomycinamate Derivatives
The design of novel this compound derivatives has been largely influenced by the synthetic strategies developed for the total synthesis of the parent molecule. These strategies have revealed key intermediates and reaction pathways that are amenable to the introduction of structural diversity.
One of the primary approaches to generating derivatives involves modifying the building blocks used in the convergent synthesis of the molecule. For instance, the Bohlmann-Rahtz pyridine (B92270) synthesis, a key reaction in constructing the central pyridine ring, allows for the use of various substituted enamines and alkynones. iaea.org By systematically altering the substituents on these precursors, a library of analogues with diverse functionalities on the pyridine ring can be generated.
Another significant strategy revolves around late-stage functionalization of the this compound core. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, have been employed in the total synthesis and offer a powerful tool for introducing a wide range of substituents onto the heterocyclic rings. nih.gov For example, halogenated derivatives of the pyridine or thiazole (B1198619) rings can serve as handles for the introduction of aryl, alkyl, or other functional groups.
The synthesis of novel derivatives often involves a multi-step process, starting from commercially available or readily accessible starting materials. The following table outlines some of the key synthetic reactions that have been employed or could be adapted for the synthesis of this compound derivatives:
| Reaction Type | Description | Relevance to Derivative Synthesis |
| Bohlmann-Rahtz Pyridine Synthesis | A condensation reaction between an enamine and an alkynone to form a substituted pyridine. | Allows for the introduction of various substituents on the pyridine ring by modifying the enamine and alkynone precursors. |
| Hantzsch Thiazole Synthesis | A reaction between a-haloketones and thioamides to form thiazoles. | Can be used to introduce different substituents on the thiazole ring by varying the starting materials. |
| Palladium-Catalyzed Cross-Coupling | Reactions like Stille and Suzuki couplings that form carbon-carbon bonds. | Enables the late-stage functionalization of the heterocyclic core with a wide range of substituents. |
| Van Leusen Oxazole (B20620) Synthesis | A reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form an oxazole. | Provides a route to oxazole analogues with different substitution patterns. mdpi.comsemanticscholar.org |
Detailed research findings have demonstrated the feasibility of these approaches in the context of the total synthesis of this compound. The extension of these methods to the systematic synthesis of novel derivatives is a logical progression in the exploration of this chemical scaffold.
Exploration of Structural Variations in the Pyridine, Oxazole, and Thiazole Moieties
The three heterocyclic components of this compound offer multiple points for structural modification. The exploration of these variations is crucial for understanding the structure-property relationships of this class of compounds.
Pyridine Moiety: The central pyridine ring is a key target for modification. The Bohlmann-Rahtz synthesis and its variations provide a versatile platform for introducing substituents at various positions of the pyridine ring. iaea.org For example, by using different β-enamino esters or ketones, the substituents at the 2- and 3-positions of the pyridine can be altered. Furthermore, modifications of the alkynone precursor can introduce diversity at the 6-position. Post-synthesis modifications, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, can also be employed to functionalize the pyridine ring, provided that regioselectivity can be controlled.
Oxazole Moiety: The oxazole ring in this compound can also be a subject of structural variation. The Van Leusen oxazole synthesis, for instance, allows for the preparation of 5-substituted oxazoles from aldehydes. mdpi.comsemanticscholar.org By employing different aldehydes in the synthesis, a range of analogues with diverse substituents at the 5-position of the oxazole ring can be accessed. Additionally, the synthesis of oxazole derivatives from α-diazoketones and nitriles offers another route to structural diversity.
Thiazole Moiety: The thiazole moiety is another key component that can be modified. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring and allows for the introduction of substituents at the 2-, 4-, and 5-positions by varying the α-haloketone and thioamide starting materials. mdpi.comnih.gov This enables the synthesis of a wide array of thiazole-modified this compound analogues. Furthermore, functionalization of the thiazole ring can be achieved through lithiation followed by reaction with an electrophile, or through palladium-catalyzed cross-coupling reactions.
The following table summarizes some of the potential structural variations in the heterocyclic moieties of this compound and the synthetic methods to achieve them:
| Heterocyclic Moiety | Position of Variation | Potential Substituents | Synthetic Method |
| Pyridine | 2, 3, 6 | Alkyl, Aryl, Halogen | Bohlmann-Rahtz Synthesis, Cross-Coupling |
| Oxazole | 5 | Alkyl, Aryl, Heteroaryl | Van Leusen Oxazole Synthesis |
| Thiazole | 2, 4, 5 | Alkyl, Aryl, Amino | Hantzsch Thiazole Synthesis, Cross-Coupling |
Synthesis of Conformationally Restricted and Flexible Analogues
Conformationally Restricted Analogues: The introduction of conformational constraints can be achieved by incorporating cyclic structures or rigid linkers between the different heterocyclic moieties. For example, the pyridine and thiazole rings could be bridged by an alkyl or an aromatic linker to create a more rigid, bicyclic system. Such modifications would lock the relative orientation of the two rings, allowing for a more defined spatial arrangement of the functional groups. The synthesis of these analogues would likely require the development of novel synthetic strategies, possibly involving intramolecular cyclization reactions as the key step.
Another approach to conformational restriction is the introduction of bulky substituents that hinder free rotation around single bonds. For instance, placing a large group adjacent to the bond connecting the pyridine and oxazole rings could limit the conformational freedom of the molecule.
Flexible Analogues: Conversely, the synthesis of more flexible analogues can be achieved by introducing longer, more pliable linkers between the heterocyclic rings. For example, replacing the direct bond between the pyridine and thiazole with a flexible alkyl chain would increase the number of accessible conformations. This could be accomplished by synthesizing the pyridine and thiazole moieties separately, each with a functionalized linker, followed by a coupling reaction to join the two fragments.
The design and synthesis of conformationally restricted and flexible analogues of this compound represent a challenging yet rewarding area of research. These studies would not only expand the chemical diversity of this class of compounds but also provide a deeper understanding of the relationship between molecular conformation and function.
Mechanistic Investigations of Dimethyl Sulfomycinamate Derived Scaffolds
Molecular Interactions with Biomolecules: Focus on Parent Thiopeptides' Ribosomal Targets
The primary molecular target of many thiopeptide antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis nih.govpnas.org. The parent compound of dimethyl sulfomycinamate, sulfomycin (B1257148) I, belongs to a group of thiopeptides characterized by a large 35-membered macrocyclic ring pnas.org. Structural and functional studies of related thiopeptides provide a detailed picture of how these molecules interact with their ribosomal targets.
Thiopeptides such as thiocillin, which is structurally related to the sulfomycin family, are known to bind to the 50S subunit of the bacterial ribosome pnas.org. The binding site is a cleft formed at the interface of ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA) pnas.org. This interaction is highly specific and leads to the inhibition of protein synthesis by disrupting the function of translation factors, such as Elongation Factor G (EF-G) pnas.org. Berninamycin, which shares the same 35-membered macrocyclic core as sulfomycin I, also targets the 50S ribosome, suggesting a similar mechanism of action for sulfomycin I pnas.org.
The interaction with the ribosome is a hallmark of this class of antibiotics and is responsible for their potent antibacterial activity nih.govpnas.org. The intricate network of contacts between the thiopeptide scaffold and the ribosomal components ensures a high-affinity binding, effectively halting the process of protein translation in bacteria pnas.org.
Cellular Pathways Influenced by Structurally Related Compounds in in vitro Models (Non-human)
Beyond their direct interaction with the ribosome, thiopeptide antibiotics can influence various cellular pathways. Studies on structurally related thiopeptides in non-human in vitro models have revealed that these compounds can induce autophagy, a fundamental cellular process for degrading and recycling cellular components.
While specific studies on this compound or sulfomycin I are not available, research on other thiopeptides has demonstrated their ability to trigger autophagic pathways in mammalian cell lines. This effect appears to be independent of their antibacterial activity and highlights a broader biological impact of the thiopeptide scaffold. The induction of autophagy suggests that these molecules may interfere with cellular signaling cascades that regulate this process.
The ability of thiopeptides to modulate fundamental cellular processes like autophagy opens up avenues for exploring their potential in other therapeutic areas beyond antibiotics. However, the precise mechanisms by which these compounds initiate the autophagic response are still under investigation.
| Compound Class | Cellular Pathway Affected | Model System | Reference |
| Thiopeptides | Autophagy Induction | Mammalian cell lines | nih.gov |
Enzyme Inhibition Studies in Recombinant Systems and Cell-Free Assays (Non-human)
The complex heterocyclic structure of this compound and its parent thiopeptides suggests the potential for interaction with a variety of enzymes. Indeed, members of the thiopeptide family have been shown to possess inhibitory activity against several enzymes in recombinant and cell-free assay systems nih.govmdpi.com.
For instance, some thiopeptides have been reported to inhibit enzymes such as renin and RNA polymerase nih.govmdpi.com. Furthermore, the heterocyclic moieties present in this compound, such as pyridine (B92270) and thiazole (B1198619), are found in numerous enzyme inhibitors nih.gov. For example, pyridine-containing compounds have been investigated as inhibitors of cytochrome P450 enzymes nih.gov.
While specific enzyme inhibition data for this compound is not available, studies on other structurally related compounds provide insights into the potential inhibitory activities of its scaffold. The data below summarizes the inhibitory activities of some thiopeptides and related heterocyclic compounds against various enzymes.
| Compound/Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Assay Type | Reference |
| Thiopeptide derivative | Renin | - | Cell-free assay | nih.gov |
| Thiopeptide derivative | RNA Polymerase | - | Cell-free assay | nih.gov |
| Pyridine-based inhibitor | Cytochrome P450 17A1 | Varies | Recombinant enzyme assay | nih.gov |
These findings underscore the potential of this compound-derived scaffolds as platforms for the design of novel enzyme inhibitors. Further research is needed to systematically evaluate the inhibitory profile of this compound and its derivatives against a broader range of enzymatic targets.
Pre Clinical and Translational Research Perspectives on Dimethyl Sulfomycinamate Scaffolds
In vitro Studies on Cellular Systems (Non-human)
In vitro research provides foundational knowledge on the biological activity of a compound by testing it in controlled laboratory environments using isolated cells or microorganisms.
The thiopeptide class of antibiotics, which includes the structural basis for Dimethyl sulfomycinamate, demonstrates significant activity against a range of microbial systems, particularly Gram-positive bacteria. ub.edunih.gov Semi-synthetic derivatives have shown potent inhibition of bacterial growth, including against drug-resistant strains. nih.gov
Derivatives of the thiopeptide GE2270 A exhibited potent activities against various Gram-positive strains, with Minimum Inhibitory Concentrations (MICs) often being more potent than marketed antibiotics like vancomycin (B549263) and linezolid (B1675486) against certain strains of Staphylococcus aureus and Enterococcus faecalis. nih.gov For instance, against a collection of vancomycin-resistant enterococci, the MICs for these derivatives were ≤0.125 μg/ml. nih.gov Similarly, derivatives of another thiopeptide, micrococcin (B1169942) P2, were effective against both macrolide-susceptible and macrolide-resistant Mycobacterium avium complex (MAC), with MICs comparable to clarithromycin. researchgate.net The general spectrum of activity for these thiopeptides is consistent, showing strong efficacy against Gram-positive bacteria while being largely ineffective against Gram-negative strains. nih.gov The solvent dimethyl sulfoxide (B87167) (DMSO), often used to dissolve compounds for testing, can itself inhibit microbial growth at high concentrations (e.g., a MIC of 15% v/v for E. coli) and can affect biofilm formation even at lower concentrations, a factor that requires careful consideration in these assays. nih.govnih.gov
Table 1: In Vitro Activity of Thiopeptide Derivatives Against Various Bacterial Strains This table is interactive. You can sort and filter the data.
| Compound Class | Bacterial Strain | Strain Type | MIC (μg/ml) | Source |
|---|---|---|---|---|
| GE2270 A Derivative 1 | S. aureus ATCC 29213 | Reference Strain | 0.06 | nih.gov |
| GE2270 A Derivative 2 | S. aureus ATCC 29213 | Reference Strain | 0.06 | nih.gov |
| GE2270 A Derivative 1 | E. faecalis ATCC 29212 | Reference Strain | 0.03 | nih.gov |
| GE2270 A Derivative 2 | E. faecalis ATCC 29212 | Reference Strain | 0.015 | nih.gov |
| GE2270 A Derivative 1 | S. pneumoniae ATCC 49619 | Reference Strain | 8 | nih.gov |
| GE2270 A Derivative 2 | S. pneumoniae ATCC 49619 | Reference Strain | 4 | nih.gov |
| GE2270 A Derivatives | Vancomycin-Resistant Enterococci | Clinical Isolates | ≤0.125 | nih.gov |
| Micrococcin P2 Derivative | Mycobacterium avium complex | Macrolide-Resistant | Comparable to Clarithromycin | researchgate.net |
The primary mechanism of action for thiopeptide antibiotics is the inhibition of protein synthesis in bacteria. mdpi.com This is achieved by targeting key components of the bacterial translation machinery. The specific molecular target can vary depending on the structure of the thiopeptide's macrocycle. mdpi.com
Ribosome/L11 Complex Targeting: Thiopeptides with 26-membered macrocycles, such as micrococcin and siomycin, are known to bind to the GTPase-associated region of the bacterial ribosome, specifically at a cleft located between the 23S rRNA and the L11 ribosomal protein. mdpi.commdpi.com This binding event disrupts the proper alignment of components required for protein translation, effectively halting the synthesis of new proteins. mdpi.com
Elongation Factor Tu (EF-Tu) Inhibition: Thiopeptides featuring a 29-membered ring, like GE37468A, bind to the bacterial elongation factor Tu (EF-Tu). mdpi.com This binding action blocks the site where the tRNA/aminoacyl complex would normally attach, preventing its delivery to the ribosome and thereby inhibiting the peptide elongation step of protein synthesis. mdpi.com
Beyond this primary antibacterial mechanism, some thiopeptides like thiostrepton (B1681307) have been found to affect other cellular pathways, such as inhibiting the transcription factor FOXM1, which is a target of interest in cancer research. researchgate.netmdpi.com
To understand the precise molecular interactions, thiopeptides have been studied with isolated biological components. These studies confirm that the bacterial ribosome is a key target. researchgate.netmdpi.com Research on thiostrepton, a well-studied thiopeptide, has revealed a cooperative binding mechanism with ribosomal protein L11 and its corresponding RNA target. acs.org Experiments have shown that the full L11 protein and RNA together form a complex with thiostrepton that is 100- to 200-fold more stable than would be expected from their individual binding affinities. acs.org
Further dissection of the L11 protein identified distinct domains responsible for this interaction: the C-terminal domain is primarily responsible for binding to the ribosomal RNA, while the N-terminal domain is crucial for the cooperative binding with thiostrepton. acs.org This suggests that the antibiotic may mimic a natural ribosomal component or factor that normally interacts with the L11 N-terminal domain. acs.org Computational modeling and docking studies have also been used to visualize the binding of thiopeptides like micrococcin P2 (MP2) to the cleft between the L11 protein and 23S rRNA, further elucidating the structural basis for their inhibitory action. mdpi.com
In vivo Studies in Animal Models (Non-human)
In vivo studies in animal models are essential for evaluating the therapeutic potential of a compound in a living system, providing insights into efficacy and pharmacokinetic behavior. pharmaron.com
While specific in vivo efficacy data for this compound is not available, studies on closely related semi-synthetic thiopeptides have demonstrated their effectiveness in animal models of bacterial infection. nih.gov These studies are critical for translating in vitro promise into potential therapeutic applications. mdpi.com
For example, two derivatives of the thiopeptide GE2270 A were tested in mouse models of lethal systemic infection. nih.gov In a Staphylococcus aureus infection model, the compounds protected mice with 50% effective doses (ED₅₀) of 5.2 and 4.3 mg/kg, respectively. nih.gov The same compounds were even more potent in a lethal Enterococcus faecalis infection model, with ED₅₀ values of 0.56 and 0.23 mg/kg. nih.gov Other research has shown the efficacy of the thiopeptide LFF571 in a hamster model of Clostridium difficile infection. mdpi.com These findings underscore the potential of the thiopeptide scaffold to yield compounds with significant in vivo antibacterial activity against challenging Gram-positive pathogens. nih.gov
Table 2: Efficacy of Related Thiopeptides in Non-human Animal Models This table is interactive. You can sort and filter the data.
| Compound Class | Model Organism | Pathogen | Infection Model | Efficacy Metric (ED₅₀) | Source |
|---|---|---|---|---|---|
| GE2270 A Derivative 1 | Mouse (CD1) | S. aureus | Systemic | 5.2 mg/kg | nih.gov |
| GE2270 A Derivative 2 | Mouse (CD1) | S. aureus | Systemic | 4.3 mg/kg | nih.gov |
| GE2270 A Derivative 1 | Mouse (CD1) | E. faecalis | Systemic | 0.56 mg/kg | nih.gov |
| GE2270 A Derivative 2 | Mouse (CD1) | E. faecalis | Systemic | 0.23 mg/kg | nih.gov |
| LFF571 | Hamster | C. difficile | GI Infection | Efficacious | mdpi.com |
The study of pharmacokinetics (PK), which describes how the body processes a drug, and pharmacodynamics (PD), which describes the drug's effect on the body or microorganisms, is a critical step in preclinical development. nih.govdrug-dev.com Animal infection models, such as the murine neutropenic thigh and lung infection models, are extensively used to establish the PK/PD relationships of new antibiotics. researchgate.netmdpi.com These models help determine the optimal drug exposure needed for therapeutic success. nih.gov
For the thiopeptide class, a major challenge has been their poor aqueous solubility, which can significantly hinder their development and impact their pharmacokinetic properties. ub.eduresearchgate.net Research efforts have focused on creating derivatives with enhanced solubility to improve their drug-like properties. researchgate.net While detailed PK/PD parameters for this compound are not published, related compounds have been studied. The thiopeptide micrococcin P2 (MP2) was noted to possess promising pharmacokinetic properties. researchgate.net In a study of a different antibacterial peptide (NZX) in a mouse mastitis model, key PK parameters were determined following administration, including the time to maximum concentration (Tmax) of 0.5 h, the maximum concentration (Cmax) of 32.49 μg/g, the area under the concentration-time curve (AUC) of 391 μg·h/g, and a half-life (T1/2) of 35.11 h. nih.gov This type of characterization is essential for designing dosing regimens that can maximize efficacy. conicet.gov.ar
Investigation of Systemic and Tissue-Specific Effects
A thorough review of available scientific literature reveals a significant gap in the understanding of the systemic and tissue-specific effects of this compound scaffolds in preclinical and translational research. While the synthesis of this compound is a topic of academic interest, detailed in vivo studies that would characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effects on various organ systems, are not publicly documented.
Consequently, the creation of data tables detailing research findings on systemic and tissue-specific effects is not possible at this time. The existing body of research has not yet progressed to the stage of comprehensive in vivo evaluation required to generate such data.
Computational and Theoretical Studies of Dimethyl Sulfomycinamate
Molecular Modeling and Docking Studies for Target Identification and Binding Mechanisms
There are no specific molecular modeling or docking studies available in the scientific literature for dimethyl sulfomycinamate. While computational simulations have been employed to guide the synthesis of analogues of related thiopeptide antibiotics like micrococcin (B1169942) P1, this research does not extend to this compound itself. nih.gov The identification of its biological targets and the elucidation of its binding mechanisms through computational methods remain open avenues for future research.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Detailed quantum chemical calculations, such as Density Functional Theory (DFT) studies, to determine the electronic structure and reactivity of this compound have not been reported. Although DFT calculations are a common tool for analyzing related heterocyclic systems like pyridine (B92270), specific data on the frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity descriptors for this compound are not available. arxiv.orgekb.egresearchgate.net Such calculations would be invaluable for predicting its reactivity and metabolic stability.
Conformation Analysis and Dynamics Simulations
Conformational analysis and molecular dynamics simulations provide insights into the three-dimensional structure and flexibility of a molecule, which are critical for its biological activity. Currently, there are no published studies that have performed a conformational search or run molecular dynamics simulations specifically for this compound. verachem.comnih.govmddbr.eu Understanding its conformational landscape is essential for any structure-based drug design efforts.
Predictive Modeling for Structure-Activity Relationships and De Novo Design
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and de novo design, plays a pivotal role in modern drug discovery. However, no QSAR models have been developed for this compound or the broader sulfomycin (B1257148) family to correlate their structural features with biological activity. nih.govnih.govmdpi.com Similarly, while the sulfomycin scaffold holds promise for de novo design of new antimicrobials, no such studies specifically using this compound as a template have been published. nih.govnih.gov
Future Directions and Research Gaps in Dimethyl Sulfomycinamate Research
Exploration of Novel Synthetic Pathways
While successful total syntheses of dimethyl sulfomycinamate have been achieved, there remains an ongoing need for more efficient, modular, and scalable synthetic strategies. The two primary existing routes, one reliant on palladium-catalyzed cross-coupling reactions and the other on the Bohlmann-Rahtz heteroannulation, provide a solid foundation for further innovation. acs.orgmdpi.comnih.gov
Future research in this area could focus on:
Green Chemistry Approaches: Investigating the use of more environmentally benign catalysts, solvents, and reaction conditions. This could include exploring catalyst-free conditions or the use of continuous flow reactors, which have been successfully applied to the Bohlmann-Rahtz synthesis.
Late-Stage Functionalization: Devising methods for the selective modification of the this compound core after its initial synthesis. This would allow for the rapid generation of diverse analogues without the need to restart the entire synthetic sequence.
Table 1: Comparison of Existing Synthetic Strategies for this compound
| Feature | Palladium-Catalyzed Route | Bohlmann-Rahtz Route |
| Key Transformation | Stille and Suzuki cross-coupling reactions mdpi.comnih.gov | Michael addition-cyclodehydration acs.orgacs.org |
| Reported Steps | Approximately 11 steps nih.gov | 12-13 steps researchgate.net |
| Key Advantages | High selectivity in bond formation nih.gov | Regiocontrolled pyridine (B92270) synthesis acs.orgnih.gov |
| Potential for Diversification | Amenable to variation in coupling partners mdpi.comnih.govresearchgate.net | Suitable for combinatorial library synthesis acs.orgacs.orgnih.gov |
Application as a Chemical Probe for Biological Systems
The central pyridine-thiazole-oxazole core of this compound is a recurring motif in many thiopeptide antibiotics that are known to inhibit bacterial protein synthesis. mdpi.comresearchgate.netnih.gov This makes the scaffold an excellent candidate for the development of chemical probes to investigate these and other biological processes.
Future directions include:
Design of Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate reactive groups (e.g., electrophiles) and reporter tags (e.g., fluorophores, biotin). These probes could be used to covalently label and identify the biological targets of thiopeptides.
Probes for Target Deconvolution: Utilizing these chemical probes in chemoproteomic studies to identify the specific proteins that interact with the thiopeptide scaffold. frontiersin.orgnih.gov This is particularly important as the molecular targets for some thiopeptides remain unknown. mdpi.com
Fluorescent Probes for Cellular Imaging: Developing analogues with intrinsic fluorescence or those conjugated to fluorophores to visualize their uptake and localization within bacterial or mammalian cells.
Development of Advanced Analogues with Enhanced Specificity
A significant challenge with many natural product antibiotics is their suboptimal pharmacological properties, such as poor solubility. nih.govacs.org The synthetic accessibility of this compound provides a platform to systematically modify the core structure to develop analogues with improved characteristics.
Key research avenues are:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with modifications at various positions of the three heterocyclic rings to understand the structural requirements for biological activity.
Improving Pharmacokinetic Properties: Introducing functional groups that enhance aqueous solubility, metabolic stability, and cell permeability. For example, glycosylation has been shown to improve the solubility of some thiopeptides. nih.govacs.org
Enhancing Target Specificity: Designing analogues that exhibit higher selectivity for their intended biological target over off-target proteins, thereby reducing potential toxicity.
Table 2: Examples of Thiopeptide Modifications and Their Effects
| Modification Type | Example | Effect | Reference(s) |
| Glycosylation | Nocathiacin I | Improved aqueous solubility | nih.govacs.org |
| Side-Ring System Modification | Thiostrepton (B1681307) Analogues | Altered antibacterial activity and solubility | ub.edu |
| Precursor Peptide Engineering | Thiocillin Analogues | Generation of new variants with diverse functionalities | sjtu.edu.cn |
Integration with Combinatorial Chemistry and High-Throughput Screening for Scaffold Diversification
The modular nature of the synthetic routes to this compound, particularly the Bohlmann-Rahtz reaction, is highly compatible with the principles of combinatorial chemistry. acs.orgacs.orgnih.gov This allows for the rapid generation of large libraries of related compounds for high-throughput screening (HTS).
Future opportunities in this area include:
Solid-Phase Synthesis: Adapting the synthesis of this compound to a solid support to facilitate the automated and parallel synthesis of a large number of analogues.
Library Design and Synthesis: Creating focused libraries of this compound derivatives designed to interact with specific biological targets, such as bacterial ribosomes or protein kinases. acs.orgresearchgate.netcombichemistry.com
High-Throughput Screening Campaigns: Screening these combinatorial libraries against a wide range of biological targets to discover new lead compounds for drug development. HTS has been successfully used to identify new thiopeptides and to screen thiopeptide precursor libraries. mdpi.comnih.gov
Untapped Mechanistic Insights and Target Deconvolution
While the general mechanism of action for many thiopeptides involves the inhibition of protein synthesis, the precise molecular interactions and the full range of biological targets are not completely understood. mdpi.comresearchgate.net this compound, as a stable and synthetically tractable core, can be a valuable tool in these investigations.
Research gaps to be addressed:
Identification of Novel Targets: Using this compound-based probes and screening platforms to discover previously unknown cellular targets for this class of compounds. Recent studies have successfully used thiopeptide libraries to identify novel kinase inhibitors. acs.orgnih.govnih.gov
Elucidation of Resistance Mechanisms: Synthesizing labeled analogues to study how bacteria develop resistance to thiopeptide antibiotics.
Structural Biology Studies: Preparing derivatives of this compound that can be co-crystallized with their biological targets to provide detailed structural information about their binding interactions.
Potential for Functional Reprogramming of Thiopeptide Scaffolds
Recent advances in synthetic biology and biosynthetic engineering have opened up exciting possibilities for the "functional reprogramming" of natural product scaffolds. nih.govnih.gov This involves using the core structure of a natural product as a starting point to create novel molecules with entirely new biological activities.
Future research in this domain could explore:
Bio-inspired Diversification: Combining chemical synthesis based on the this compound scaffold with enzymatic modifications to create hybrid pseudo-natural products. sjtu.edu.cnresearchgate.net
Repurposing the Scaffold: Screening this compound-based libraries against a diverse range of therapeutic targets beyond antibacterial applications, such as viral proteins, cancer targets, and inflammatory mediators. acs.orgresearchgate.net
Genetic Code Reprogramming: Utilizing engineered in vitro translation systems to incorporate non-proteinogenic amino acids into thiopeptide precursor peptides, thereby creating novel scaffolds that can then be chemically mimicked or elaborated upon using the this compound framework. nih.govacs.org The development of platforms for the de novo discovery of functional thiopeptides highlights the potential to explore a vast and untapped chemical space. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing dimethyl sulfomycinamate with high purity and yield?
- Methodological Answer : Synthesis should follow protocols for sulfonamide derivatives, incorporating controlled temperature (e.g., 25–40°C), inert atmosphere (N₂/Ar), and stoichiometric ratios adjusted for sulfomycinamate precursors. Characterization via NMR (¹H/¹³C) and HPLC-MS is critical to confirm structural integrity and purity. For reproducibility, document solvent selection (e.g., DMSO or acetonitrile) and purification steps (e.g., column chromatography or recrystallization). Experimental details must align with journal guidelines for transparency .
Q. How can researchers validate the analytical methods used to quantify this compound in complex matrices?
- Methodological Answer : Validate methods using parameters per ICH guidelines: linearity (R² ≥ 0.995), precision (RSD < 5%), accuracy (spiked recovery 90–110%), and limit of detection/quantification (LOD/LOQ). Cross-validate with orthogonal techniques (e.g., UV-Vis vs. LC-MS) to address matrix interference. Challenges in qualitative analysis, such as salt formation or hydrate variability, require rigorous spectral comparisons and reference standards .
Advanced Research Questions
Q. What experimental designs are suitable for investigating this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Employ DOE (Design of Experiments) to assess interactions between pH (2–10), temperature (4–50°C), and light exposure. Degradation products should be identified via high-resolution mass spectrometry (HRMS) and compared against stability-indicating assays. Systematic reviews of analogous sulfonamides can inform risk factors for hydrolytic or oxidative degradation .
Q. How should researchers address contradictory data on this compound’s bioactivity across in vitro and in vivo models?
- Methodological Answer : Conduct meta-analyses to reconcile discrepancies by evaluating variables like cell line specificity (e.g., HEK293 vs. HepG2), dosing regimens, and metabolic differences. Use funnel plots to detect publication bias and subgroup analyses to isolate confounding factors (e.g., plasma protein binding). Transparent reporting of negative data and adherence to PRISMA guidelines are essential .
Q. What computational and experimental strategies are effective for elucidating this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis to map binding interactions. Validate predictions using SPR (surface plasmon resonance) for affinity measurements and X-ray crystallography for 3D structural insights. Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure hypothesis-driven SAR exploration .
Q. How can researchers design ethically compliant studies to evaluate this compound’s toxicity in preclinical models?
- Methodological Answer : Follow OECD/ICH guidelines for acute/chronic toxicity testing, including dose-ranging studies in rodents (e.g., 14–90 days). Incorporate negative controls and blinded assessments to minimize bias. For human cell lines, obtain IRB approval and address data security per GDPR or HIPAA standards. Systematic reviews of DMSO toxicity (a common solvent) are critical for contextualizing findings .
Data Synthesis & Reporting
Q. What frameworks support the synthesis of heterogeneous data on this compound’s pharmacokinetic properties?
- Methodological Answer : Use PBPK (physiologically based pharmacokinetic) modeling to integrate in vitro permeability (Caco-2 assays), metabolic stability (microsomal assays), and in vivo bioavailability data. Apply Grading of Recommendations Assessment, Development, and Evaluation (GRADE) to assess evidence quality. Reporting should include forest plots for variability and subgroup analyses for interspecies differences .
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw data in repositories like Zenodo or Figshare, with metadata detailing instrumentation settings (e.g., HPLC gradient profiles). Include stepwise protocols in supplementary materials, referencing institutional safety guidelines for solvent handling .
Tables for Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
